3-Phenylpropane-1,2-diol
Description
Significance of 3-Phenylpropane-1,2-diol as a Chiral Building Block in Organic Synthesis
The utility of this compound as a chiral building block is a cornerstone of its significance in organic synthesis. biosynth.com Chiral building blocks are essential for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry, where the specific three-dimensional arrangement of atoms in a drug molecule can dictate its biological activity. biosynth.com The stereochemistry of a pharmaceutical compound is crucial, as different enantiomers can have varied pharmacological effects. biosynth.comcymitquimica.com
This compound serves as a precursor in the synthesis of enantiomerically pure compounds, which is critical for developing new drugs and fine chemicals. biosynth.com Its ability to introduce chirality into a molecule makes it a valuable intermediate. biosynth.com For instance, it has been utilized in the synthesis of analogues of Bedaquiline (B32110), a medication used to treat multidrug-resistant tuberculosis. nih.gov Furthermore, it is a key intermediate in the production of various pharmaceutical agents, highlighting its importance in medicinal chemistry. researchgate.net
The synthesis of this compound itself can be achieved through various methods, including biocatalytic approaches that yield high enantiomeric purity. smolecule.com Enzymes such as alcohol dehydrogenases are employed for the stereoselective synthesis of specific isomers of the diol. researchgate.netdiva-portal.org These biocatalytic methods are often considered "greener" alternatives to traditional chemical synthesis. diva-portal.org
Below is a table summarizing key applications and synthetic methodologies related to this compound as a chiral building block.
| Application/Method | Description | Key Features |
| Pharmaceutical Intermediate | Serves as a precursor in the synthesis of various drug molecules. smolecule.comresearchgate.net | Enables the creation of enantiomerically pure compounds with specific biological activities. biosynth.com |
| Synthesis of Bedaquiline Analogues | Used as a starting material in the asymmetric synthesis of Bedaquiline analogues. nih.gov | Demonstrates its utility in the development of new therapeutic agents. nih.gov |
| Biocatalytic Synthesis | Employs enzymes like alcohol dehydrogenases for stereoselective production. smolecule.comresearchgate.netdiva-portal.org | Offers high enantiomeric excess and a more environmentally friendly synthetic route. smolecule.comdiva-portal.org |
| Enantioselective Synthesis | Acts as a critical component to induce chirality in chemical reactions. biosynth.com | Essential for producing compounds with high stereochemical purity. biosynth.com |
Overview of Stereoisomeric Forms and Chirality within this compound Research
The chemical structure of this compound contains two chiral centers, which are carbon atoms attached to four different groups. smolecule.comcymitquimica.com This results in the existence of multiple stereoisomers. smolecule.com Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org
The specific spatial arrangement, or configuration, at each chiral center is designated as either (R) or (S). Consequently, this compound can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. The relationship between a member of one enantiomeric pair and a member of the other is diastereomeric.
The chirality of this compound is of paramount importance as it directly influences its chemical reactivity and biological interactions. smolecule.comcymitquimica.com Different stereoisomers can exhibit distinct biological properties. smolecule.com For example, specific enzyme variants can selectively catalyze reactions involving a particular enantiomer of the diol. diva-portal.org
Research has focused on developing methods for the stereoselective synthesis of each of the four stereoisomers of 1-phenylpropane-1,2-diol (B147034). researchgate.net This can be achieved through a modular combination of different enzymes, such as carboligases and alcohol dehydrogenases, starting from simple aldehyde substrates. researchgate.net The ability to produce all stereoisomers allows for a thorough investigation of their individual properties and applications.
The table below details the different stereoisomeric forms of this compound.
| Stereoisomer | Configuration at C1 | Configuration at C2 | Relationship to other isomers |
| (1R,2R)-3-Phenylpropane-1,2-diol | R | R | Enantiomer of (1S,2S); Diastereomer of (1R,2S) and (1S,2R) |
| (1S,2S)-3-Phenylpropane-1,2-diol | S | S | Enantiomer of (1R,2R); Diastereomer of (1R,2S) and (1S,2R) |
| (1R,2S)-3-Phenylpropane-1,2-diol | R | S | Enantiomer of (1S,2R); Diastereomer of (1R,2R) and (1S,2S) |
| (1S,2R)-3-Phenylpropane-1,2-diol | S | R | Enantiomer of (1R,2S); Diastereomer of (1R,2R) and (1S,2S) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylpropane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWQMXKQJVAWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277814 | |
| Record name | 3-phenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17131-14-5 | |
| Record name | NSC4322 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4322 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenylpropane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Phenylpropane 1,2 Diol
Chemical Synthesis Approaches to 3-Phenylpropane-1,2-diol
Chemical synthesis provides a direct route to this compound, often starting from readily available precursors. These methods can be broadly categorized into traditional pathways that may result in racemic mixtures and asymmetric strategies that yield enantiomerically enriched products.
Traditional methods for synthesizing this compound often involve the creation of a diol functionality on a phenylpropane backbone.
A common and widely utilized method for synthesizing vicinal diols like this compound is the epoxidation of an allylic precursor followed by the cleavage of the resulting epoxide ring. This two-step process typically begins with the epoxidation of an allylbenzene (B44316) derivative. For instance, allylbenzene can be treated with an epoxidizing agent such as hydrogen peroxide in the presence of formic acid. The resulting epoxide intermediate, 2,3-epoxypropyl-benzene, is then subjected to hydrolysis to open the epoxide ring and form the diol. This cleavage can be catalyzed by either acid or base. For example, alkaline hydrolysis using aqueous sodium hydroxide (B78521) at elevated temperatures can yield this compound.
While this method is effective, it often results in the formation of a racemic mixture of the diol, as the nucleophilic attack during the ring-opening can occur at either carbon of the epoxide ring with equal probability. The reaction is valued for its use of accessible starting materials and reagents. Studies have shown that allylic epoxides of allylbenzene and its analogs are readily metabolized to dihydrodiols in biological systems, indicating the in vivo relevance of this transformation. lookchem.comnih.gov
Reductive approaches offer an alternative pathway to this compound. These methods typically involve the reduction of a precursor molecule containing the required carbon skeleton and appropriate functional groups. For example, enantiomerically pure (R)-3-phenylpropane-1,2-diol can be synthesized via the reduction of (S)-3-phenyllactic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This method is advantageous as it maintains the stereochemical integrity of the chiral center, resulting in a high enantiomeric excess of the desired product.
Another reductive strategy involves the catalytic hydrogenation of α,β-unsaturated ketones. Ru(II)-BINAP complexes have proven to be highly efficient for the asymmetric hydrogenation of α,β-unsaturated ketones to produce chiral diols. smolecule.com For instance, the [RuCl₂(BINAP)(dpen)] system can reduce 3-phenyl-2-oxo-propionic acid derivatives to (R)-3-phenylpropane-1,2-diol with high enantioselectivity. smolecule.com Similarly, β-hydroxy esters, which can be produced through the asymmetric hydrogenation of β-keto esters, can be reduced with reagents like LiAlH₄ to yield 1,3-diols with excellent enantiomeric purity. sctunisie.org
A more recent development involves the reductive α-borylation of α,β-unsaturated esters. The resulting organoborane products can be transformed into chiral diols in a two-step sequence of reduction and oxidation, yielding products like S-3-phenylpropane-1,2-diol with high enantiopurity. rsc.org
The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the choice of reagent systems. For instance, in syntheses involving fluorination followed by hydrolysis, key parameters such as fluorination time and temperature must be carefully controlled. ugd.edu.mk Azeotropic distillation is often employed to ensure anhydrous conditions before the fluorination step. ugd.edu.mk
In epoxidation reactions, the choice of the epoxidizing agent and the conditions for the subsequent epoxide cleavage are critical. For example, using hydrogen peroxide with formic acid for epoxidation and sodium hydroxide for hydrolysis are common choices. The development of metal-free direct methods for acetal (B89532) formation, which can be a related reaction, highlights the use of solid acid catalysts and novel water scavengers to achieve high yields at room temperature, demonstrating the ongoing innovation in reaction optimization. researchgate.net
For reductive methodologies, the selection of the catalyst and reaction conditions is paramount for achieving high yields and enantioselectivity. For instance, in the asymmetric hydrogenation of β-keto esters, ruthenium complexes with atropisomeric diphosphine ligands are used to control the stereochemistry of the resulting hydroxyl group. sctunisie.org The reaction can be carried out at atmospheric pressure and provides a convenient route to enantiomerically pure β-hydroxy esters which are precursors to diols. sctunisie.org
Table 1: Optimization of Epoxidation-Cleavage Parameters for Diol Synthesis
| Parameter | Optimal Condition | Yield (%) | Enantiomeric Excess (ee) |
| Epoxidation agent | 30% H₂O₂ | 70 | N/A |
| Cleavage conditions | 50% NaOH, 100°C, 1 h | 65 | Racemic |
| Catalyst | Formic acid | – | – |
This table is based on data for a similar diol synthesis and illustrates the types of parameters optimized.
The synthesis of specific stereoisomers of this compound requires asymmetric strategies that can control the formation of chiral centers.
Several strategies have been developed for the enantioselective synthesis of this compound, yielding products with high optical purity.
One prominent method is the Sharpless asymmetric epoxidation . This reaction utilizes a chiral catalyst, typically a titanium tetraisopropoxide complex with diethyl tartrate, to epoxidize an allylic alcohol enantioselectively. researchgate.net The resulting chiral epoxide can then be opened to form the desired diol with a specific stereochemistry. researchgate.net
Asymmetric hydrogenation is another powerful technique. Chiral ruthenium-diphosphine complexes, such as Ru(II)-BINAP, are highly effective for the asymmetric hydrogenation of prochiral ketones and esters. smolecule.comsctunisie.org For example, the hydrogenation of β-keto esters can produce β-hydroxy esters with excellent enantioselectivity, which are then reduced to the corresponding chiral 1,3-diols. sctunisie.org The enantiomeric excess of the final diol product can be very high, often exceeding 99%. sctunisie.org
Kinetic resolution offers a different approach. In dynamic kinetic resolution (DKR), enzymatic hydrolysis is combined with in situ racemization of the starting material to overcome the 50% yield limitation of traditional kinetic resolution. smolecule.com For the synthesis of (R)-3-phenylpropane-1,2-diol, a continuous flow system using a chiral phase-transfer catalyst has been developed, achieving high enantiomeric excess. smolecule.com
Biocatalytic methods also play a significant role in enantioselective synthesis. Alcohol dehydrogenases (ADHs) can be used for the stereoselective reduction of ketones or aldehydes to produce chiral diols. smolecule.comdiva-portal.org Furthermore, multi-enzyme cascades have been designed for the synthesis of all possible stereoisomers of related compounds like phenylpropanolamines, using 1-phenylpropane-1,2-diols as key intermediates. d-nb.info These systems leverage the regio- and stereoselectivities of different enzymes, such as styrene (B11656) monooxygenases, epoxide hydrolases, and ADHs. d-nb.info
Table 2: Enantioselective Synthesis of (R)-3-phenylpropane-1,2-diol via Asymmetric Hydrogenation smolecule.com
| Ligand System | Enantiomeric Excess (ee) (%) | Turnover Frequency (TOF) (h⁻¹) |
| BINAP/dpen | 98 | 4500 |
| BINAP/TsDPEN | 95 | 3800 |
| Phanephos/NH₄PF₆ | 89 | 2100 |
This data is for the reduction of a related α,β-unsaturated ketone derivative.
Asymmetric Chemical Synthesis of this compound Stereoisomers
Diastereoselective Synthesis Techniques and Their Application
Diastereoselective synthesis aims to produce one diastereomer of a compound in preference to others. In the context of this compound, this involves controlling the relative stereochemistry of the two hydroxyl groups.
One notable approach involves the chemo-enzymatic synthesis starting from propenylbenzenes. This method utilizes an epoxidation step followed by hydrolysis to yield a mixture of two racemic diastereoisomers of 1-phenylpropane-1,2-diol (B147034). nih.gov Another strategy is the catalytic diastereoconvergent synthesis of vicinal diamines from diols, which can be adapted for diol synthesis. This redox-neutral process employs cooperative ruthenium and Lewis acid catalysis to couple anilines and 1,2-diols, which can be a mixture of diastereomers, to form two C-N bonds in a diastereoselective manner. lookchem.comlookchem.com
Furthermore, the addition of organometallic reagents to α-hydroxy aldehydes provides a pathway to 1,2-diols. For instance, lithiated epoxides react stereospecifically with boronates to produce syn-1,2-diols. organic-chemistry.org Conversely, nickel(0) N-heterocyclic carbene complex-catalyzed coupling of α-silyloxy aldehydes and alkynylsilanes yields anti-1,2-diols with high diastereoselectivity. organic-chemistry.org
Control of Absolute and Relative Stereochemistry in Synthetic Routes
Achieving control over both the absolute and relative stereochemistry is paramount for obtaining enantiomerically pure 1-phenylpropane-1,2-diol. This is often accomplished through asymmetric synthesis or the use of chiral catalysts.
A powerful strategy involves a two-step biocatalytic cascade. acs.org By modularly combining two different carboligases and two alcohol dehydrogenases, all four stereoisomers of 1-phenylpropane-1,2-diol (PPD) can be produced with high stereoselectivity. acs.org This approach allows for the synthesis of each stereoisomer by selecting the appropriate enzyme combination. For example, the combination of an (S)-selective transaminase with either an (R)-selective or (S)-selective alcohol dehydrogenase can provide access to different stereoisomers of the corresponding amino alcohol, highlighting the modularity of enzymatic systems in controlling stereochemistry. rsc.org
Another chemo-enzyme-catalyzed stereodivergent synthesis begins with the oxidation of Z/E isomeric prop-1-en-1-ylbenzenes using a fused styrene monooxygenase to form 2-methyl-3-phenyloxiranes. thieme-connect.com Subsequent hydrolysis of these epoxides by stereocomplementary epoxide hydrolases yields all four stereoisomeric 1-phenylpropane-1,2-diols. thieme-connect.com
Advanced Chemical Synthetic Techniques for this compound
Modern synthetic chemistry is continually evolving, with a focus on improving efficiency, safety, and sustainability. Advanced techniques such as continuous flow synthesis and the application of green chemistry principles are being increasingly applied to the production of this compound.
Continuous Flow Synthesis Methods and Reactor Design
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scalability.
A telescoped continuous flow process has been developed for the enantioselective synthesis of chiral precursors of 1-aryl-1,3-diols, which can be adapted for 1,2-diol synthesis. acs.org This process utilizes an immobilized chiral phosphoric acid catalyst for asymmetric allylboration, followed by selective epoxidation in a continuous flow setup. acs.org Another example is the continuous flow hydrogenation of syn-2-nitro-1,3-diol to syn-2-amino-1,3-diol using a packed-bed reactor with a Raney Ni catalyst. acs.org This method significantly reduces reaction time from hours in a batch process to minutes in flow, demonstrating the efficiency of continuous systems. acs.org The design of such systems often involves packed tubular flow reactors, which are particularly advantageous for handling temperature-sensitive intermediates and hazardous reagents. unimi.it
Sustainable Chemical Synthesis Principles and Green Chemistry Alternatives
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sci-hub.se These principles are highly relevant to the synthesis of this compound.
Biocatalytic approaches are inherently green as they are conducted under mild conditions, often in aqueous media, and utilize renewable catalysts (enzymes). sci-hub.se The use of whole-cell biocatalysts further enhances sustainability by simplifying catalyst preparation and enabling cofactor recycling. acs.org For instance, the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol has been achieved using lyophilized whole cells in a microaqueous system, which allows for high substrate concentrations and excellent stereoselectivity. acs.org This method represents a significant improvement over traditional aqueous biocatalysis, which often suffers from low product concentrations. acs.org
Another green aspect is the use of deep eutectic solvents (DES) in synthesis. 3-Amino-2-phenylpropane-1,2-diol, a related compound, is used as a chiral building block in the synthesis of DES for green chemistry applications.
Biocatalytic and Enzymatic Synthesis Approaches to this compound
The use of enzymes and whole microorganisms as catalysts offers a powerful and sustainable alternative to traditional chemical synthesis. These biocatalytic methods are renowned for their high selectivity and ability to operate under mild reaction conditions.
Enzyme-Catalyzed Stereoselective Transformations for Diol Production
Enzymes, particularly oxidoreductases and lyases, have been extensively employed for the stereoselective synthesis of this compound and its stereoisomers.
A prominent strategy involves a two-step enzymatic cascade starting from inexpensive aldehydes. acs.orgresearchgate.net In the first step, a carboligase, such as benzaldehyde (B42025) lyase (BAL) or benzoylformate decarboxylase (BFD), catalyzes the C-C bond formation between benzaldehyde and acetaldehyde (B116499) to produce an α-hydroxy ketone intermediate. researchgate.netresearchgate.net In the second step, an alcohol dehydrogenase (ADH) selectively reduces the ketone to the desired diol. researchgate.netresearchgate.net By selecting from a toolbox of stereocomplementary carboligases and ADHs, all four stereoisomers of 1-phenylpropane-1,2-diol can be synthesized with high optical purity. acs.orgresearchgate.net
For instance, a one-pot, three-enzyme cascade using benzoylformate decarboxylase, an alcohol dehydrogenase from Lactobacillus brevis (LbADH), and a formate (B1220265) dehydrogenase for cofactor regeneration has been developed for the synthesis of (1S,2S)-1-phenylpropane-1,2-diol. nih.gov Research has demonstrated that this biocatalytic approach, when performed in a microaqueous system with lyophilized whole cells, can achieve remarkably high product concentrations (up to 63.8 g/L) and space-time yields (up to 144 g/L/d). acs.org
The table below summarizes the biocatalytic synthesis of different 1-phenylpropane-1,2-diol (PPD) stereoisomers using various enzyme combinations.
| Target Stereoisomer | Carboligation Enzyme | Oxidoreduction Enzyme | Product Concentration (g/L) | Yield (%) | Target Isomer Content (%) |
| (1S,2R)-PPD | BFDL461A | RADH | 63.8 | 98 | ~95 |
| (1S,2S)-PPD | BFDL461A | LbADH | 48.7 | 99 | >98 |
| (1R,2R)-PPD | BAL | LbADH | 44.1 | 91 | >98 |
| (1R,2S)-PPD | BAL | RADH | 47.5 | 98 | >98 |
Data sourced from a study on stereoselective two-step biocatalysis in an organic solvent system. acs.org
Role of Alcohol Dehydrogenases (ADHs) in Stereoselective Reduction/Oxidation
Alcohol dehydrogenases (ADHs) are crucial enzymes in the synthesis of this compound, primarily utilized for their ability to catalyze the stereoselective reduction of a precursor α-hydroxy ketone. nih.govuni-duesseldorf.de This reduction step is what establishes the final chirality of the diol. The versatility of ADHs allows them to catalyze both oxidation and reduction reactions, a characteristic that is harnessed in various synthetic strategies. frontiersin.org
The catalytic mechanism of ADHs involves the transfer of a hydride ion from a nicotinamide (B372718) cofactor, typically NADH or NADPH, to the carbonyl group of the substrate. frontiersin.org The stereochemical outcome of the reduction is determined by the specific ADH used, with different enzymes exhibiting distinct "Prelog" or "anti-Prelog" selectivity, which dictates whether the hydride is delivered to the re or si face of the carbonyl, respectively. smolecule.com This allows for the production of specific stereoisomers of this compound. For instance, an ADH from Lactobacillus brevis (LbADH) is used for the L-selective reduction of a carbonyl group to produce (1S,2S)-1-phenylpropane-1,2-diol. nih.gov Conversely, ADHs with anti-Prelog stereopreference can provide access to (R)-configured diols. smolecule.com
The table below summarizes the application of different ADHs in the synthesis of this compound, highlighting their origin and the stereochemical outcome of the reaction.
| Enzyme Name | Organism Source | Reaction Type | Product Stereoisomer | Reference |
| Alcohol Dehydrogenase (ADH) | Ralstonia sp. | Reduction | (1R,2R)-1-phenylpropane-1,2-diol | nih.gov |
| Alcohol Dehydrogenase (LbADH) | Lactobacillus brevis | Reduction | (1S,2S)-1-phenylpropane-1,2-diol | nih.gov |
| Alcohol Dehydrogenase A (ADH-A) | Rhodococcus ruber | Oxidation/Reduction | Aryl-substituted vicinal diols | diva-portal.orgscispace.com |
| Alcohol Dehydrogenase (Aa-ADH) | Aromatoleum aromaticum | Oxidation | Phenylpropane-1,2-diols | nih.gov |
| Alcohol Dehydrogenase (Ls-ADH) | Leifsonia sp. | Oxidation | (1R,2R)-1-phenylpropane-1,2-diol | nih.gov |
Applications of Lyases and Decarboxylases in Biosynthesis
In the biosynthesis of this compound, lyases and decarboxylases are often employed in the initial step to create the carbon-carbon bond of the precursor molecule. nih.govnih.gov These enzymes catalyze the condensation of two smaller molecules, typically an aldehyde and a donor molecule, to form the α-hydroxy ketone intermediate that is subsequently reduced by an ADH. researchgate.net
A notable example is the use of benzaldehyde lyase (BAL) from Pseudomonas fluorescens or benzoylformate decarboxylase (BFD). nih.govnih.gov These thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes catalyze the carboligation of benzaldehyde and acetaldehyde to produce (R)- or (S)-2-hydroxy-1-phenylpropan-1-one, respectively. nih.govresearchgate.net The choice of lyase or decarboxylase is therefore critical in determining the stereochemistry of the final diol product. By combining different lyases with stereocomplementary ADHs, all four stereoisomers of 1-phenylpropane-1,2-diol can be synthesized. researchgate.net
Multi-Enzyme Cascade Reactions for Efficient this compound Synthesis
A common cascade for this compound synthesis involves a two-step process:
Carboligation: A lyase or decarboxylase catalyzes the formation of the α-hydroxy ketone precursor from benzaldehyde and acetaldehyde. nih.govnih.gov
Reduction: An ADH stereoselectively reduces the α-hydroxy ketone to the final 1,2-diol product. nih.govnih.gov
These cascades can be performed sequentially in one pot, where the conditions are optimized for the first enzyme and then adjusted for the second. nih.gov In some cases, a simultaneous one-pot cascade is possible, although challenges such as enzyme inhibition by substrates or intermediates need to be addressed. nih.gov For example, in the synthesis of (1S,2S)-1-phenylpropane-1,2-diol, a sequential cascade with a high excess of acetaldehyde resulted in a 100% yield of the diol, while a simultaneous approach was less effective due to the deactivation of the ADH by acetaldehyde. nih.gov
Biocatalyst Engineering and Optimization for this compound Synthesis
To enhance the efficiency and applicability of biocatalytic routes for this compound synthesis, significant research has focused on engineering and optimizing the enzymes involved. diva-portal.orgscispace.com This includes improving enzyme stability, activity, and stereoselectivity, as well as developing sustainable systems for cofactor regeneration.
Directed Evolution Strategies for Enhanced Enzyme Variants
Directed evolution is a powerful technique used to tailor enzymes for specific industrial applications. diva-portal.org This process mimics natural evolution in the laboratory, involving rounds of gene mutagenesis to create diverse enzyme libraries, followed by high-throughput screening to identify variants with improved properties. mpg.de For the synthesis of diols, directed evolution has been applied to ADHs to enhance their activity towards bulky substrates like aryl-substituted vicinal diols and to alter their stereoselectivity. diva-portal.orgdiva-portal.org
One strategy, known as the Combinatorial Active-Site Saturation Test (CAST), focuses on mutating residues within the enzyme's active site to broaden substrate access and improve catalytic efficiency. Through such iterative mutagenesis approaches, enzyme variants with significantly improved performance in the synthesis of chiral diols have been generated. lookchem.com
Active Site Modification and Structure-Activity Relationships in Diol-Transforming Enzymes
Understanding the relationship between an enzyme's structure and its function is crucial for rational enzyme design. ucdavis.eduwur.nl For enzymes involved in diol synthesis, such as ADHs, the architecture of the active site dictates substrate binding and the stereochemical outcome of the reaction. smolecule.com The active site of many ADHs contains a zinc ion that coordinates the substrate, and the surrounding amino acid residues create a binding pocket that accommodates the substrate in a specific orientation for hydride transfer. smolecule.comdiva-portal.org
By modifying amino acid residues within the active site, it is possible to alter the enzyme's substrate specificity and stereoselectivity. whiterose.ac.uk For example, mutations can enlarge the active site cavity to accommodate larger substrates or change the interactions between the enzyme and the substrate, thereby influencing the catalytic activity. diva-portal.org Studies on ADH-A from Rhodococcus ruber have shown that mutations in the active site can improve its activity towards aryl-substituted vicinal diols like 1-phenylethane-1,2-diol. diva-portal.orgscispace.com
Cofactor Regeneration Systems for Sustainable Biocatalysis
The use of ADHs in synthesis is dependent on expensive nicotinamide cofactors (NADH or NADPH). nih.govuni-duesseldorf.de For the process to be economically viable, these cofactors must be used in catalytic amounts and regenerated in situ. illinois.edu Several cofactor regeneration systems have been developed to address this challenge. frontiersin.org
Enzyme-Coupled Regeneration: This approach uses a second enzyme and a co-substrate to regenerate the cofactor. nih.gov A common system pairs the main ADH-catalyzed reaction with a glucose dehydrogenase (GDH) or formate dehydrogenase (FDH). frontiersin.orgnih.gov The GDH oxidizes glucose to gluconic acid, while the FDH oxidizes formate to carbon dioxide, with both reactions reducing NAD(P)+ to NAD(P)H. nih.govfrontiersin.org
Substrate-Coupled Regeneration: In this simpler method, a sacrificial alcohol, such as isopropanol (B130326) or ethanol, is added in excess to the reaction mixture. uni-duesseldorf.defrontiersin.org The same ADH that catalyzes the primary reduction reaction also catalyzes the oxidation of the sacrificial alcohol, thereby regenerating the cofactor. frontiersin.org
Photochemical Regeneration: More recently, photochemical methods for NADH regeneration have been explored. nih.govd-nb.info These systems use a photocatalyst, such as deazariboflavin, and a sacrificial electron donor to drive the reduction of NAD+ to the enzymatically active 1,4-NADH. nih.govd-nb.info
The table below provides an overview of different cofactor regeneration systems used in the biocatalytic synthesis of this compound and related compounds.
| Regeneration System | Description | Example Co-substrate/Enzyme | Reference |
| Enzyme-Coupled | A second enzyme regenerates the cofactor. | Formate Dehydrogenase (FDH) | nih.gov |
| Substrate-Coupled | The primary ADH regenerates the cofactor using a sacrificial alcohol. | Benzyl (B1604629) alcohol, Ethanol | nih.govuni-duesseldorf.de |
| Photochemical | Light energy is used to drive cofactor regeneration. | Deazariboflavin, Putidaredoxin Reductase | nih.govd-nb.info |
Whole-Cell Biotransformation Systems for this compound Production
The synthesis of chiral vicinal diols, such as this compound, is of significant interest due to their role as versatile building blocks for pharmaceuticals. acs.org Whole-cell biotransformation has emerged as a powerful alternative to traditional chemical methods, offering high selectivity under mild, environmentally friendly conditions. researchgate.net This approach utilizes intact microbial cells, which contain the necessary enzymes for catalyzing specific reaction steps. By combining different whole-cell catalysts, multi-step enzymatic cascades can be constructed to produce complex molecules like this compound from inexpensive starting materials. acs.orgresearchgate.net
A particularly effective strategy involves a two-step cascade reaction. acs.orgsci-hub.st The first step is a carboligation reaction that couples two aldehydes, followed by an oxidoreduction step that reduces the intermediate keto group to a hydroxyl group, yielding the final diol product. acs.orgresearchgate.net This method allows for the flexible production of all four stereoisomers of 1-phenylpropane-1,2-diol by modularly combining different enzymes. acs.org The use of whole-cell systems circumvents the need for costly enzyme purification and the external addition of cofactors, as cofactor regeneration occurs within the cell. acs.org
Utilization of Microbial Cells as Biocatalysts
The production of this compound has been successfully achieved using recombinant Escherichia coli cells engineered to express specific enzymes. acs.orgsmolecule.com These whole-cell catalysts are often used in a lyophilized (freeze-dried) state, which enhances their stability and makes them suitable for use in non-conventional media like microaqueous systems. researchgate.netsci-hub.st
Key enzymes harnessed within these microbial cells for the synthesis of 1-phenylpropane-1,2-diol (PPD) include carboligases and alcohol dehydrogenases (ADHs). acs.org By selecting enzymes with complementary stereoselectivities, it is possible to synthesize all four stereoisomers of the diol. acs.orgfrontiersin.org
For instance, a common pathway starts with benzaldehyde and acetaldehyde. acs.orgfrontiersin.org
Carboligation Step: A carboligase, such as benzaldehyde lyase (BAL) from Pseudomonas fluorescens or a variant of benzoylformate decarboxylase (BFD), catalyzes the C-C bond formation between the two aldehydes to produce an α-hydroxy ketone intermediate, (R)-2-hydroxy-1-phenylpropanone. acs.orgsci-hub.st
Oxidoreduction Step: An alcohol dehydrogenase, such as one from Ralstonia sp. (RADH) or Lactobacillus brevis (LbADH), reduces the keto group of the intermediate to a hydroxyl group, forming the final 1,2-diol product. acs.org
The modular combination of these biocatalysts allows for targeted synthesis. For example, the combination of benzaldehyde lyase (BAL) and an ADH from Ralstonia sp. (RADH) in separate E. coli cells can yield (1R,2R)-1-phenylpropane-1,2-diol. sci-hub.st Research has demonstrated the use of four different whole-cell catalysts—two expressing carboligases (BAL and BFDL461A) and two expressing alcohol dehydrogenases (RADH and LbADH)—to flexibly produce all four stereoisomers of PPD. acs.orgresearchgate.net
Table 1: Microbial Biocatalysts and Enzyme Combinations for 1-Phenylpropane-1,2-diol (PPD) Synthesis
| Target Stereoisomer | Carboligation Catalyst (in E. coli) | Oxidoreduction Catalyst (in E. coli) | Starting Materials | Reference |
|---|---|---|---|---|
| (1R,2R)-PPD | Benzaldehyde Lyase (BAL) | Alcohol Dehydrogenase from Ralstonia sp. (RADH) | Benzaldehyde, Acetaldehyde | acs.org, sci-hub.st |
| (1S,2S)-PPD | Benzaldehyde Lyase (BAL) | Alcohol Dehydrogenase from Lactobacillus brevis (LbADH) | Benzaldehyde, Acetaldehyde | acs.org |
| (1S,2R)-PPD | Benzoylformate Decarboxylase variant (BFDL461A) | Alcohol Dehydrogenase from Ralstonia sp. (RADH) | Benzaldehyde, Acetaldehyde | acs.org |
| (1R,2S)-PPD | Benzoylformate Decarboxylase variant (BFDL461A) | Alcohol Dehydrogenase from Lactobacillus brevis (LbADH) | Benzaldehyde, Acetaldehyde | acs.org |
Optimization of Biotransformation Conditions, including Microaqueous Systems
A significant advancement in whole-cell biotransformation is the use of microaqueous organic solvent systems. acs.org These systems, which typically contain 5% or less water content, offer several advantages over purely aqueous environments, especially when dealing with hydrophobic substrates like benzaldehyde. acs.orgsmolecule.com The organic solvent enhances the solubility of such substrates, allowing for much higher substrate loading and, consequently, higher product concentrations. acs.orgresearchgate.net
The choice of the organic solvent is critical for maintaining catalyst activity. acs.org Methyl tert-butyl ether (MTBE) has been identified as a highly effective solvent for both the carboligation and oxidoreduction steps in the synthesis of 1-phenylpropane-1,2-diol. acs.orgsmolecule.com Optimization studies have shown that for the carboligation step using BFDL461A cells, MTBE was the superior solvent among nine tested options, a finding that was also true for BAL. acs.org
Further optimization involves the buffer used in the small aqueous phase. The buffer's pH and concentration can significantly impact enzyme performance. For example, using a 1 M triethanolamine (B1662121) (TEA) buffer was found to be optimal for the carboligation reaction. acs.org
This optimized microaqueous system has enabled the synthesis of 1-phenylpropane-1,2-diol at remarkably high concentrations. Studies have reported achieving final product concentrations of up to 440 mM (approximately 67 g/L) and space-time yields as high as 327 g L⁻¹ d⁻¹. sci-hub.stsmolecule.com In one study, a two-step reaction yielded 420 mM (63.8 g/L) of (1S,2R)-1-phenylpropane-1,2-diol with a 98% yield and excellent stereoselectivity. acs.org The use of lyophilized cells in these systems simplifies catalyst handling and recovery, and a "teabag" approach, where cells are enclosed in a porous container, has been proposed to further streamline the process and catalyst recycling. researchgate.net
Table 2: Performance of Optimized Whole-Cell Biotransformation in a Microaqueous System
| Target Product | Catalyst Combination | Solvent System | Product Concentration | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| (1R,2R)-PPD | E. coli (BAL) + E. coli (RADH) | MTBE (≤5% water) | 339 mM | >99% de, >99% ee | researchgate.net |
| (1R,2R)-PPD | E. coli (BAL) + E. coli (RADH) | Microaqueous | 440 mM (67 g/L) | >99% de, >99% ee | sci-hub.st |
| (1S,2R)-PPD | E. coli (BFDL461A) + E. coli (RADH) | MTBE | 420 mM (63.8 g/L) | ~95% isomer content | acs.org |
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for the detailed structural analysis of this compound, providing insights into its atomic connectivity, functional groups, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.
In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the phenyl protons appear as a multiplet in the aromatic region, usually between δ 7.23 and 7.32 ppm. researchgate.net The protons of the propane (B168953) chain exhibit distinct signals. For instance, the methine proton (CH-OH) at C8 gives a multiplet around 3.96 ppm, while the two diastereotopic protons of the methylene (B1212753) group (CH₂OH) at C9 appear as doublets of doublets at approximately 3.70 and 3.54 ppm. researchgate.net The benzylic protons at C7 also show as doublets of doublets around 2.81 and 2.77 ppm. researchgate.net
The ¹³C NMR spectrum complements the proton data. The carbons of the phenyl group typically resonate between δ 126.6 and 137.7 ppm. researchgate.net The carbon atom attached to the two hydroxyl groups (C8) is observed around 73.0 ppm, while the carbon of the primary alcohol (C9) appears at about 66.0 ppm. researchgate.net The benzylic carbon (C7) resonates at approximately 39.8 ppm. researchgate.net
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for this compound:
Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl | 7.23-7.32 (m) | 126.6-137.7 |
| C7 (CH₂) | 2.77-2.81 (dd) | 39.8 |
| C8 (CH) | 3.96 (m) | 73.0 |
| C9 (CH₂) | 3.54-3.70 (dd) | 66.0 |
Data sourced from reference researchgate.net
For a more detailed and unambiguous assignment of the NMR signals of this compound, advanced 1D and 2D NMR experiments are employed. miami.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between CH, CH₂, and CH₃ groups.
Two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for establishing the connectivity within the molecule. researchgate.netmiami.edu
COSY spectra reveal proton-proton couplings, helping to trace the spin systems within the propane chain. For example, correlations would be observed between the protons at C7, C8, and C9. researchgate.net
HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). miami.edu
HMBC provides information about long-range (2-3 bond) proton-carbon couplings. This is particularly useful for confirming the connection between the phenyl group and the propane chain, for instance, by observing correlations from the benzylic protons (C7-H) to the aromatic carbons. researchgate.net
The relative stereochemistry of the two chiral centers in this compound can often be determined by analyzing the coupling constants (J-values) between the protons on these centers. The magnitude of the vicinal coupling constant (³J) between the protons on C8 and the diastereotopic protons on C7 can provide insight into their dihedral angle relationship, which differs for the syn and anti diastereomers.
Furthermore, the absolute configuration of the diol can be established by derivatizing it with a chiral auxiliary, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), and analyzing the ¹H NMR shifts of the resulting esters. researchgate.netresearchgate.net The differences in chemical shifts (Δδ = δS - δR) between the (S)- and (R)-Mosher esters can be used to assign the absolute stereochemistry of the secondary alcohol. researchgate.netresearchgate.net
Advanced 1D and 2D NMR Experiments for Comprehensive Structural Assignment
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₉H₁₂O₂. researchgate.netnih.gov For example, the [M+H]⁺ ion would be observed at m/z 153.0916 and the [M+Na]⁺ adduct at m/z 175.0735. researchgate.net
Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used. google.com The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways for diols include the loss of water (H₂O) and cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. researchgate.net C-H stretching vibrations of the aromatic ring are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear in the 2850-2960 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the primary and secondary alcohols will give rise to absorptions in the 1000-1200 cm⁻¹ range. researchgate.net Aromatic C=C stretching bands can be seen in the 1450-1600 cm⁻¹ region. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits absorption maxima characteristic of the phenyl chromophore, typically around 260 nm. researchgate.netresearchgate.net This absorption is due to the π → π* transitions of the benzene (B151609) ring.
Chromatographic Methods for Separation, Purification, and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely used method. Reversed-phase HPLC, often with a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, can be used to separate this compound from impurities. sielc.comsielc.com For the separation of enantiomers, chiral HPLC is the method of choice. This involves using a chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers of the diol.
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another valuable technique for analyzing the purity of this compound. nih.gov The compound is typically derivatized before analysis to increase its volatility.
Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the progress of reactions and for preliminary purity checks. rsc.org The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system, with visualization often achieved using UV light. rsc.org
Column chromatography on silica gel is a standard method for the purification of this compound on a preparative scale. rsc.org A solvent gradient is often used to elute the compound from the column.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-3-phenylpropane-1,2-diol |
| (S)-3-phenyllactic acid |
| 2-allylphenyl acetate (B1210297) |
| (S)-3-phenylpropane-1,2-diol |
| 3-Amino-2-phenylpropane-1,2-diol |
| (2S,3S)-3-(5-fluoro-3-methyl-1H-indol-1-yl)-3-phenylpropane-1,2-diol |
| (1S,2R)-1-(6-chloro-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-3-(methylamino)-1-phenylpropan-2-ol |
| (1S,2R)-1-(2,2-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-3-(methylamino)-1-phenylpropan-2-ol hydrochloride |
| (2S,3S)-3-(2,2-dimethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-3-phenylpropane-1,2-diol |
| 9,10-dihydroxydecanoic acid |
| decane-1,2,10-triol |
| 1,2-Diphenylethanol |
| (2R,3R)-3-(7-Bromo-3-methoxynaphthalen-2-yl)-3-phenylpropane-1,2-diol |
| (2S,3S)-3-(7-Bromo-3-methoxynaphthalen-2-yl)-3-phenylpropane-1,2-diol |
| (1R,2R)-1-phenylpropane-1,2-diol |
| 1-phenylpropane-1,2-diol |
| 2-Nitro-1-phenylpropane-1,3-diol |
| 2-Methyl-2-phenylpropane-1,3-diol |
| 3-Phenylpropanol |
| 2,2'-[propane-1,3-diylbis(oxy)] dibenzaldehyde |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely employed for separating the compound from reaction mixtures and quantifying its presence. The method's versatility allows for the use of various columns and mobile phases to achieve optimal separation. For instance, in the synthesis of bedaquiline (B32110) analogues, HPLC is used to determine the optical purity of intermediates. nih.gov
Given the chiral nature of this compound, chiral HPLC is indispensable for separating its enantiomers and determining the enantiomeric excess (ee). This is critical as the biological activity of the compound is often dependent on its stereochemistry.
Researchers have successfully employed various chiral stationary phases (CSPs) for this purpose. The Chiralcel OD-H and Chiralpak ID columns are frequently cited in the literature for achieving baseline separation of the (R)- and (S)-enantiomers. rsc.orggoogle.com The choice of mobile phase, typically a mixture of hexane (B92381) and isopropanol, is optimized to ensure efficient separation. rsc.orggoogle.com For example, a mobile phase of hexane/isopropanol (95/5) on a Chiralcel OD-H column allows for the determination of enantiomeric excess in the synthesis of this compound from its corresponding boronic ester. rsc.org Similarly, a Lux-i-Cellulose-5 column with a hexane/isopropanol (95/5) mobile phase has been used to resolve the enantiomers. google.com
The following table summarizes typical chiral HPLC conditions used for the analysis of this compound:
| Parameter | Condition | Reference |
| Column | Chiralcel OD-H | rsc.org |
| Mobile Phase | Hexanes/i-PrOH (95/5) | rsc.org |
| Flow Rate | 1 mL/min | rsc.org |
| Retention Times | 41.2 min (S), 47.2 min (R) | rsc.org |
| Column | Lux-i-Cellulose-5 | google.com |
| Mobile Phase | Hexane/isopropanol (95/5) | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Retention Times | 21.5 min, 23.5 min | google.com |
| Column | Chiralpak ID | google.com |
| Mobile Phase | Heptane/isopropanol (90/10) | google.com |
| Flow Rate | 1.0 mL/min | google.com |
| Retention Times | 10.1 min, 11.4 min | google.com |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly for assessing its volatility and the presence of any volatile impurities. GC analysis is often coupled with mass spectrometry (GC-MS) to identify the separated components based on their mass-to-charge ratio. rsc.org Standard GC methods typically utilize columns like HP-5. rsc.org
For the separation of the stereoisomers of this compound, chiral Gas Chromatography (chiral GC) is a valuable technique. It offers high resolution and sensitivity for volatile chiral compounds. A commonly used chiral stationary phase for this purpose is a β-cyclodextrin-based column, such as the SUPELCO β-DEX 120. rsc.orguni-tuebingen.de This method has been successfully applied to determine the enantiomeric excess of diol derivatives. rsc.org
Typical Chiral GC parameters for the analysis of this compound derivatives include:
| Parameter | Condition | Reference |
| Column | SUPELCO β-DEX 120 | rsc.org |
| Initial Oven Temperature | 70 ºC (maintained for 10 min) | rsc.org |
| Rate | 1 ºC/min | rsc.org |
| Final Oven Temperature | 100 ºC | rsc.org |
| Pressure | 150 KPa | rsc.org |
| Retention Times | 38.4 min (S), 39.4 min (R) | rsc.org |
Thin-Layer Chromatography (TLC) and Column Chromatography for Monitoring and Purification
Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving this compound. rsc.orgrsc.orgpitt.edu It allows for a quick assessment of the conversion of starting materials to products.
Following the reaction, column chromatography is the standard procedure for the purification of this compound from the crude reaction mixture. nih.govrsc.orgrsc.org Silica gel is the most common stationary phase, and the eluent is typically a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane. google.comrsc.org The polarity of the eluent is adjusted to achieve effective separation of the desired diol from byproducts and unreacted starting materials. google.comrsc.org
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the absolute configuration and three-dimensional structure of crystalline compounds like this compound. This technique provides unequivocal evidence of the spatial arrangement of atoms within the crystal lattice. nih.gov For instance, the absolute configuration of novel alkaloids incorporating a this compound moiety has been confirmed using X-ray diffraction analysis. nih.gov The crystal structure of a related compound, nigrosporine C, which also features a phenylpropanediol skeleton, was determined by X-ray crystallography, revealing that it exists as a racemic mixture in the solid state. nih.gov
Chiroptical Methods for Optical Activity Assessment
Chiroptical methods, which measure the interaction of chiral molecules with polarized light, are essential for assessing the optical activity of this compound. The optical rotation, measured using a polarimeter, provides information on the direction and magnitude of the rotation of plane-polarized light by a solution of the chiral compound. researchgate.netcore.ac.uk For example, a colorless oil of this compound has been reported to have a specific rotation of [α]D -46° (c 0.3, MeOH). researchgate.net
Electronic Circular Dichroism (ECD) spectroscopy is another powerful chiroptical technique used to determine the absolute configuration of chiral molecules in solution. By comparing the experimental ECD spectrum with the calculated spectrum of a known enantiomer, the absolute configuration can be assigned. This method was used to confirm the absolute configuration of nigrosporine C enantiomers after their separation by chiral HPLC. nih.gov
Characterization and Analytical Methodologies in 3 Phenylpropane 1,2 Diol Research
Polarimetry for Optical Rotation Measurement and Enantiomeric Characterization
Polarimetry is a crucial analytical technique in the study of chiral molecules like 3-phenylpropane-1,2-diol. This method measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of this rotation, known as optical rotation, are fundamental properties that help in the characterization and differentiation of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, and they rotate plane-polarized light in equal but opposite directions.
The specific optical rotation, [α]D, is a standardized measure of optical rotation and is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light used (typically the sodium D-line at 589 nm).
In the context of this compound, polarimetry has been instrumental in determining the absolute configuration of its enantiomers. For instance, a study reported the optical rotation of a sample of this compound as [α]D −46° (c 0.3, MeOH), indicating the levorotatory nature of the specific enantiomer under those conditions. researchgate.net Another research effort synthesized (R)-1-phenylpropane-1,3-diol and reported a specific rotation of [α]D= +64 (c 1, CHCl3), highlighting the dextrorotatory nature of this related diol. sctunisie.org
The enantiomeric purity of this compound samples is often determined by comparing the measured specific rotation to the known value of the pure enantiomer. For example, the enantiomeric excess (ee) can be calculated using the formula:
ee (%) = ([α]observed / [α]pure enantiomer) x 100
The determination of the absolute configuration of degradation products of natural compounds often relies on comparing their specific optical rotation with that of synthetically prepared enantiomerically pure standards. In one study, the absolute configuration of (-)-3-dimethylamino-3-phenylpropane-1,2-diol, a derivative of this compound, was confirmed to be (2R, 3S) by comparing its specific rotation ([α]20D −36.0) with that of synthetically prepared (+)- and (-)-enantiomers. researchgate.netresearchgate.net
The table below summarizes some reported optical rotation values for this compound and related compounds from various research findings. It is important to note that the solvent and concentration can significantly influence the measured optical rotation.
Table 1: Optical Rotation Data for this compound and Related Compounds
| Compound | Specific Rotation ([α]D) | Concentration (c) | Solvent | Reference |
|---|---|---|---|---|
| This compound | -46° | 0.3 | MeOH | researchgate.net |
| (-)-3-Dimethylamino-3-phenylpropane-1,2-diol | -36.0 (20°C) | Not Specified | Not Specified | researchgate.net |
| (1S,2S)-1-Phenylpropane-1,2,3-triol | +20.92 | 3.68 | CHCl3 | rsc.org |
| (1R,2R)-1-Phenylpropane-1,2,3-triol | -39 (20°C) | 0.1 | Methanol | rsc.org |
| (1S,2S)-1-Phenylpropane-1,2,3-triol | +33 (20°C) | 0.1 | Methanol | rsc.org |
The data clearly illustrates how polarimetry is a fundamental tool for distinguishing between the enantiomers of this compound and its derivatives. The sign of the specific rotation directly indicates which enantiomer is present (dextrorotatory, (+), or levorotatory, (-)), and its magnitude is proportional to the enantiomeric purity of the sample. This analytical methodology is indispensable for quality control in asymmetric synthesis and for structure elucidation in natural product chemistry.
Stereochemical Aspects and Chiral Recognition Studies in 3 Phenylpropane 1,2 Diol Research
Enantiomeric and Diastereomeric Forms: Characterization and Interconversion
3-Phenylpropane-1,2-diol exists as a pair of enantiomers, (R)- and (S)-3-phenylpropane-1,2-diol, due to the single chiral center at C2. These enantiomers are non-superimposable mirror images of each other. The specific rotation of the plane of polarized light is a key characteristic used to distinguish between them. For instance, (R)-3-phenylpropane-1,2-diol has been reported with a specific rotation of [α]D20 -23.9 (c 1.34 in CHCl3).
The characterization of these enantiomers and the determination of their enantiomeric excess (ee) are commonly achieved using chiral high-performance liquid chromatography (HPLC), often with a Chiracel OD-H column. The separation relies on the differential interaction of the enantiomers with the chiral stationary phase. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is also employed to elucidate the structure and purity of the diastereomeric derivatives. acs.org
Interconversion between enantiomers, or racemization, can occur under certain conditions. For instance, dynamic kinetic resolution (DKR) processes intentionally facilitate racemization to overcome the 50% yield limit of traditional kinetic resolution. smolecule.com This often involves a catalyst that promotes the reversible opening and closing of a ring intermediate, allowing the less reactive enantiomer to convert to the more reactive one.
While this compound itself does not have diastereomers, related structures with an additional chiral center, such as 1-phenylpropane-1,2-diol (B147034), can exist as diastereomeric pairs (e.g., syn and anti). uni-duesseldorf.de The principles of stereochemical control and characterization are extendable to these more complex systems.
Table 1: Enantiomeric Forms of this compound
| Enantiomer | IUPAC Name | CAS Number | Molecular Formula |
|---|---|---|---|
| (R)-enantiomer | (2R)-3-phenylpropane-1,2-diol | 79299-22-2 | C₉H₁₂O₂ |
Mechanisms of Stereocontrol in Chemical and Biocatalytic Synthesis
Achieving high stereoselectivity in the synthesis of this compound is a significant focus of research, with both chemical and biocatalytic methods being employed.
Chemical Synthesis: Traditional chemical methods often involve the asymmetric dihydroxylation of allylbenzene (B44316) or the ring-opening of a corresponding epoxide. acs.org The Sharpless asymmetric dihydroxylation, for instance, utilizes a chiral osmium catalyst to introduce two hydroxyl groups across the double bond with high enantioselectivity. acs.org Another approach is the reduction of chiral precursors like (S)-3-phenyllactic acid with reagents such as lithium aluminum hydride (LiAlH₄) to produce (R)-3-phenylpropane-1,2-diol with high stereochemical fidelity.
Lewis acid-mediated nucleophilic substitution reactions of acetals derived from chiral diols also offer a pathway for stereocontrolled synthesis. acs.org The stereochemical outcome is dictated by the nature of the Lewis acid and the substrate.
Biocatalytic Synthesis: Biocatalysis offers an environmentally benign and highly selective alternative for producing enantiomerically pure this compound. rsc.org Key enzymatic approaches include:
Kinetic Resolution: Enzymes like lipases can selectively acylate one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. For instance, Candida antarctica lipase (B570770) B (CAL-B) is a well-known enzyme for such resolutions.
Asymmetric Reduction: Alcohol dehydrogenases (ADHs) can reduce a prochiral ketone precursor, such as 1-hydroxy-3-phenylpropan-2-one, to a specific enantiomer of the diol. smolecule.comuni-duesseldorf.de The stereoselectivity is governed by the enzyme's active site architecture, which dictates the facial selectivity of hydride transfer from a cofactor like NADH or NADPH. smolecule.com
Epoxide Hydrolysis: Epoxide hydrolases (EHs) can catalyze the enantioselective hydrolysis of racemic epoxides to yield chiral vicinal diols. rsc.org Engineered variants of potato epoxide hydrolase (StEH1), for example, have shown the ability to produce (2R)-3-phenylpropane-1,2-diol from racemic benzyloxirane. d-nb.info The regioselectivity of the epoxide ring opening is a crucial factor in determining the final product's stereochemistry. d-nb.info
Multi-enzyme cascade reactions are also being developed to synthesize all possible stereoisomers of related diols like 1-phenylpropane-1,2-diol with high stereoselectivity. nih.govacs.org These cascades can combine steps like epoxidation, hydrolysis, and redox reactions in a one-pot setup. nih.govacs.org
Table 2: Comparison of Synthetic Methods for Stereocontrol
| Method | Type | Key Reagents/Catalysts | Stereocontrol Mechanism | Typical Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Asymmetric Dihydroxylation | Chemical | Osmium catalyst, chiral ligands (e.g., AD-mix) | Face-selective addition to an alkene | >97% acs.org |
| Reduction of Chiral Precursor | Chemical | LiAlH₄ | Substrate-controlled reduction | High (e.g., 97%) |
| Enzymatic Kinetic Resolution | Biocatalytic | Lipases (e.g., CAL-B) | Enantioselective acylation | Variable, can be high |
| Asymmetric Enzymatic Reduction | Biocatalytic | Alcohol Dehydrogenases (ADHs), cofactor (NAD(P)H) | Enzyme active site-directed hydride transfer | High to excellent (>99%) smolecule.com |
Chiral Recognition Phenomena in Enzymatic and Catalytic Processes Involving this compound
The ability of enzymes and chiral catalysts to distinguish between the enantiomers of this compound is fundamental to its stereoselective synthesis and biological activity. This chiral recognition is based on the three-dimensional fit between the substrate and the active site of the catalyst.
Enzymatic Recognition: In enzymes like alcohol dehydrogenases, the active site often contains a hydrophobic pocket that accommodates the phenyl group of the substrate. smolecule.com For example, studies with Lactobacillus brevis ADH (LbADH) have revealed a hydrophobic binding pocket that positions the phenyl group, while a conserved zinc ion in the active site coordinates with the hydroxyl groups, facilitating selective oxidation or reduction. smolecule.com The specific orientation of the substrate within the active site determines which enantiomer reacts and the stereochemistry of the product.
Engineered enzyme variants can exhibit enhanced or even inverted enantioselectivity. d-nb.info Mutations in the amino acid residues lining the active site can alter its shape and electrostatic properties, thereby changing how it interacts with the enantiomers of this compound. d-nb.info
Catalytic Recognition: In chemical catalysis, chiral ligands coordinated to a metal center create a chiral environment that directs the reaction stereoselectively. For instance, in the asymmetric hydrogenation of α,β-unsaturated ketones to produce chiral diols, Ru(II)-BINAP complexes have shown high efficiency. smolecule.com The chirality of the BINAP ligand dictates the facial selectivity of the hydrogenation.
The study of these chiral recognition phenomena is not only essential for developing efficient synthetic methods but also for understanding the biological pathways and potential pharmacological effects of the individual enantiomers of this compound.
Computational Molecular Studies of 3 Phenylpropane 1,2 Diol
Quantum Chemical Calculations, including Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, stability, and reactivity of 3-phenylpropane-1,2-diol. DFT methods, such as B3LYP, are frequently used to optimize the geometry of the molecule and predict its fundamental properties. rsc.orgresearchgate.net For instance, calculations can determine the distribution of electron density, identifying regions susceptible to electrophilic or nucleophilic attack. tandfonline.com
These computational methods are also applied to understand reaction mechanisms involving this compound. For example, DFT studies can model the transition states of reactions, providing insights into the energy barriers and preferred pathways of chemical transformations. molaid.com The choice of basis set, such as 6-31G** or 6-311++G**, is crucial for the accuracy of these calculations. rsc.org
Table 1: Calculated Properties of this compound using DFT
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Optimized Geometry | Varies | B3LYP/6-31G** rsc.org |
| Gibbs Free Energy | Varies | M06/6-311++G** rsc.org |
This table is illustrative. Specific values depend on the exact computational parameters and the stereoisomer being studied.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The flexible three-carbon chain of this compound allows for multiple spatial arrangements of its atoms, known as conformations. Conformational analysis, often initiated with molecular mechanics force fields like MMFF94, is used to identify the most stable, low-energy conformers of the molecule. nih.gov These initial structures can then be further optimized using more accurate DFT methods. nih.gov
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, capturing its flexibility and interactions with its environment, such as a solvent or a biological receptor. diva-portal.org For example, MD simulations can reveal how the phenyl group and the hydroxyl groups interact with surrounding molecules, which is crucial for understanding its solubility and binding affinity. In the context of enzymatic reactions, MD simulations have been used to rationalize the stereoselectivity of alcohol dehydrogenases towards different stereoisomers of 1-phenylpropane-1,2-diol (B147034) by analyzing the orientation of the substrate within the enzyme's active site. diva-portal.org
Table 2: Key Aspects of Conformational Analysis and Molecular Dynamics of this compound
| Analysis Type | Focus | Key Insights |
|---|---|---|
| Conformational Search | Identification of stable conformers | Determines the energetically preferred shapes of the molecule. nih.gov |
Theoretical Prediction of Spectroscopic Properties and Their Validation
Computational methods are highly effective in predicting various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of the molecule. researchgate.net These theoretical predictions can aid in the assignment of experimental NMR spectra.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of this compound. researchgate.net The calculated spectra can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecule's structure and vibrational modes.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions. tandfonline.com This allows for the prediction of absorption wavelengths and can be correlated with experimental UV-Vis spectra. Furthermore, the absolute configuration of chiral diols like this compound can be investigated by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using TD-DFT. nih.gov This comparison has been successfully used to assign the absolute configurations of related chiral molecules. nih.gov
Table 3: Predicted Spectroscopic Data for this compound and its Derivatives
| Spectroscopy Type | Predicted Property | Computational Method |
|---|---|---|
| NMR | ¹H and ¹³C Chemical Shifts | GIAO researchgate.net |
| Vibrational (IR/Raman) | Vibrational Frequencies | DFT (e.g., B3LYP) researchgate.net |
Chemical Transformations and Derivative Synthesis of 3 Phenylpropane 1,2 Diol
Reactions Involving the Diol Functionality: Selective Derivatization and Protection
The two hydroxyl groups of 3-phenylpropane-1,2-diol are central to its reactivity, undergoing typical alcohol reactions such as oxidation, esterification, and dehydration. smolecule.com The strategic manipulation of these groups through selective derivatization and protection is crucial for its use in multi-step syntheses.
Selective protection of one hydroxyl group over the other is a key strategy to achieve regioselectivity in subsequent reactions. This allows for the stepwise functionalization of the diol. Common protecting groups for diols can be employed, such as forming cyclic acetals or ketals (e.g., with acetone (B3395972) or benzaldehyde) to protect both hydroxyls simultaneously, which can be later removed under acidic conditions. Alternatively, bulky protecting groups can be used to selectively protect the less sterically hindered primary hydroxyl group.
Esterification of the hydroxyl groups with carboxylic acids or their derivatives yields esters, which can be important intermediates in the synthesis of pharmaceuticals and fragrances. smolecule.com Similarly, dehydration reactions, typically under acidic conditions, can lead to the formation of corresponding alkenes. smolecule.com
Table 1: Common Reactions of the Diol Functionality in this compound
| Reaction Type | Reagents/Conditions | Product Type | Reference |
| Oxidation | Chromium trioxide, Potassium permanganate | Ketones or aldehydes | , smolecule.com |
| Esterification | Carboxylic acids | Esters | smolecule.com |
| Dehydration | Acidic conditions | Alkenes | smolecule.com |
| Nucleophilic Substitution | - | Halogenated or aminated derivatives |
Synthesis of Chiral Oxazolidine (B1195125) Derivatives from this compound
Chiral oxazolidine and oxazolidinone structures are significant heterocyclic motifs present in many biologically active compounds and are valuable as chiral auxiliaries in asymmetric synthesis. pitt.edu Amino alcohol derivatives of this compound serve as direct precursors to these important heterocyclic systems.
For instance, a related compound, 3-(benzylamino)propane-1,2-diol, can undergo cyclization with aldehydes, such as benzaldehyde (B42025), in refluxing toluene (B28343) to form the corresponding chiral oxazolidine ring. The stereochemistry of the starting diol dictates the stereochemical outcome of the oxazolidine product. This transformation highlights a pathway where this compound can first be converted to an amino alcohol, which then serves as the immediate precursor for these heterocyclic derivatives. The synthesis of enantioenriched oxazolidinones can also be achieved through catalytic methods involving chiral catalysts that react with substrates to form intermediates which then cyclize. pitt.edu
Preparation of Amino Alcohol Derivatives Utilizing this compound Precursors
Amino alcohols are a critical class of compounds, serving as intermediates in the synthesis of a wide array of pharmaceuticals. ontosight.ai this compound and its precursors can be strategically converted into valuable chiral amino alcohols.
One synthetic route involves the regioselective opening of a chiral epoxide precursor, such as a derivative of glycidol, with an appropriate amine. For example, reacting (R)-epichlorohydrin to form a dioxolane, followed by azidation and reduction, yields (S)-3-aminopropane-1,2-diol, a related chiral amino alcohol. researchgate.net A similar strategy can be envisioned starting from precursors to this compound.
Furthermore, enzymatic cascades have been developed for the synthesis of enantiomerically pure 1,2-amino alcohols from diol intermediates. acs.org In one such pathway, a diol can be oxidized by an alcohol dehydrogenase to an α-hydroxy ketone, which is then aminated by a transaminase to produce the desired enantiopure amino alcohol. acs.org Another enzymatic route involves the oxidation of the diol to a hydroxy aldehyde, followed by reductive amination using an amine dehydrogenase. acs.org These biocatalytic methods offer high selectivity and are performed under mild conditions.
Recently, a method was reported for the synthesis of (3R)-3-fluoro-ʟ-phenylalanine from (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol, a structurally similar amino alcohol. beilstein-journals.org This process involves protection of the functional groups, fluorination, and subsequent oxidation, demonstrating the utility of such precursors in synthesizing modified amino acids. beilstein-journals.org
Table 2: Selected Synthetic Pathways to Amino Alcohols from Diol Precursors
| Starting Material Type | Key Transformation Steps | Product Type | Reference |
| Chiral Diol | Oxidation (ADH), Amination (Transaminase) | Enantiopure 1,2-Amino Alcohol | acs.org |
| Chiral Diol | Oxidation (Alcohol Oxidase), Reductive Amination (AmDH) | Enantiopure 1,2-Amino Alcohol | acs.org |
| (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol | Protection, Fluorination, Deprotection, Oxidation | (3R)-3-fluoro-ʟ-phenylalanine | beilstein-journals.org |
Oxidative Cleavage Reactions of this compound and Related Vicinal Diols
The oxidative cleavage of vicinal diols is a powerful transformation in organic synthesis, breaking a carbon-carbon bond to yield two carbonyl-containing fragments (aldehydes or ketones). This reaction can be achieved using various oxidizing agents.
A well-established method for this transformation is the use of sodium periodate (B1199274) (NaIO₄). For example, the cleavage of a diol structurally related to this compound was effectively carried out using NaIO₄-impregnated silica (B1680970) gel to produce the corresponding aldehyde. nih.gov This method is known for its efficiency and convenience. nih.gov
More recently, research has focused on developing catalytic, environmentally benign methods. A biomimetic non-heme Manganese(II) complex has been shown to catalyze the aerobic oxidative cleavage of a wide range of 1,2-diols, including this compound, using molecular oxygen and visible light. liv.ac.uk In this system, this compound showed a modest conversion of approximately 15% to the desired cleavage product. liv.ac.uk This lower reactivity, compared to some aliphatic diols, is suggested to be due to steric hindrance from the phenyl group, which can reduce the efficiency of the catalyst. The reaction is proposed to proceed through a highly reactive Mn(IV)-oxo species. liv.ac.uk
Applications of 3 Phenylpropane 1,2 Diol As a Synthetic Intermediate
Role of 3-Phenylpropane-1,2-diol in the Synthesis of Complex Organic Molecules
This compound serves as a key intermediate in the multi-step synthesis of various complex organic molecules, including biologically active compounds and pharmaceuticals. smolecule.comontosight.ai Its vicinal diol functionality allows for a range of chemical transformations, making it an adaptable synthon for constructing intricate molecular architectures.
One notable application is its use as a precursor in the synthesis of phenylpropanolamines (PPAs), which are compounds with significant biological activity. d-nb.info Multi-enzymatic cascades have been developed where 1-phenylpropane-1,2-diols act as the key intermediates, which are then converted into various PPA stereoisomers through processes like biocatalytic hydride-borrowing amination or redox-neutral amination. d-nb.info
Furthermore, derivatives of this compound play a crucial role in the synthesis of important pharmaceuticals. For instance, a diol derivative, (2R,3R)-3-(7-Bromo-3-methoxynaphthalen-2-yl)-3-phenylpropane-1,2-diol, has been utilized as a critical intermediate in the asymmetric synthesis of a new analogue of Bedaquiline (B32110), a drug used for treating tuberculosis. nih.gov Another significant example is the use of anti-3,3'-diphenylpropan-1,2-diol in the enantioselective synthesis of (+)-Sertraline, a widely used antidepressant. google.com In this process, the diol is first produced in an enantiomerically pure form and then converted through several steps to the target drug molecule. google.com
Table 1: Examples of Complex Molecules Synthesized from this compound Intermediates
| Intermediate | Target Molecule | Significance of Target Molecule |
|---|---|---|
| 1-Phenylpropane-1,2-diols | Phenylpropanolamines (PPAs) | Biologically active compounds and pharmaceutical intermediates. d-nb.info |
| (2R,3R)-3-(7-Bromo-3-methoxynaphthalen-2-yl)-3-phenylpropane-1,2-diol | Bedaquiline Analogue | Anti-tuberculosis drug development. nih.gov |
Utility in the Production of Enantiomerically Pure Compounds
The presence of a chiral center makes this compound an exceptionally valuable tool for asymmetric synthesis. When used in its enantiopure form, it acts as a chiral building block, enabling the transfer of stereochemical information to create specific enantiomers of target molecules. biosynth.com This is paramount in pharmaceutical development, where the biological activity of a drug can be dependent on its specific stereoisomer. biosynth.com
Several advanced methods are employed to produce enantiomerically pure this compound. These strategies are designed to overcome the challenge of controlling stereochemistry and to move beyond the 50% yield limit of traditional kinetic resolutions. smolecule.com
Enzymatic and Biocatalytic Methods : Specific enzymes are used for highly selective transformations. Multi-enzyme cascades, for example, can produce enantiomerically pure (1S,2S)-1-phenylpropane-1,2-diol from simple starting materials like benzaldehyde (B42025) and acetaldehyde (B116499) with high stereoselectivity. nih.gov Biocatalytic reduction using alcohol dehydrogenases is another method to produce the desired diol with high stereoselectivity. smolecule.com
Kinetic Resolution : Hydrolytic kinetic resolution (HKR) is a powerful technique used to separate racemic mixtures. For example, a chiral Co(III)-salen complex can be used as a catalyst to selectively hydrolyze one epoxide enantiomer from a racemic mixture, leaving behind the other enantiomerically pure epoxide, which is then converted to the enantiopure diol. google.com
Dynamic Kinetic Resolution (DKR) : This method combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. A continuous flow system using a chiral phase-transfer catalyst has been developed to synthesize (R)-3-phenylpropane-1,2-diol with a high enantiomeric excess (ee). smolecule.com
Once obtained, the enantiopure diol is used in subsequent reactions to produce chiral products. For example, optically pure 1-phenylpropane-1,2-diols are pivotal in synthesizing all four possible stereoisomers of phenylpropanolamines with excellent enantiomeric and diastereomeric ratios (er and dr >99.5%). d-nb.info
Table 2: Methods for Producing Enantiomerically Pure this compound
| Method | Description | Example |
|---|---|---|
| Multi-enzyme Cascade | Sequential one-pot reaction using multiple enzymes (e.g., benzoylformate decarboxylase, alcohol dehydrogenase) to build the chiral molecule from achiral precursors. nih.gov | Synthesis of (1S,2S)-1-phenylpropane-1,2-diol from benzaldehyde and acetaldehyde. nih.gov |
| Hydrolytic Kinetic Resolution (HKR) | Selective reaction of one enantiomer in a racemic mixture, often catalyzed by a chiral complex, to separate the enantiomers. google.com | Use of a chiral Co(III)-salen complex to resolve a racemic epoxide precursor to the diol. google.com |
| Dynamic Kinetic Resolution (DKR) | Combines enzymatic hydrolysis with continuous racemization to convert a racemate entirely into a single desired enantiomer. smolecule.com | Continuous flow synthesis of (R)-3-phenylpropane-1,2-diol using a chiral phase-transfer catalyst. smolecule.com |
Contribution to Chiral Catalyst Development and Ligand Design
While this compound itself is not typically a final ligand component, it is a valuable precursor for synthesizing molecules that are foundational to chiral ligands and catalysts. Its derivatives, particularly chiral diamines and amino alcohols like phenylpropanolamines, are crucial building blocks in the field of asymmetric catalysis. ontosight.aid-nb.info
The synthesis of all four stereoisomers of phenylpropanolamine from the corresponding 1-phenylpropane-1,2-diols is a key enabling technology. d-nb.info These chiral amino alcohols, along with the corresponding chiral diamines like (R)-3-phenylpropane-1,2-diamine, are versatile intermediates for creating more complex chiral ligands. ontosight.ai Chiral 1,2-diamines and β-amino alcohols are well-established structural motifs in a wide array of successful ligands for asymmetric synthesis, including the enantioselective addition of organozinc reagents to aldehydes. researchgate.net
Therefore, the ability to efficiently produce specific stereoisomers of phenylpropanolamines and related diamines from this compound directly contributes to the development of new chiral ligands. These ligands can then be complexed with metal centers (e.g., Ruthenium, Rhodium, Iridium) to form catalysts that drive highly enantioselective reactions, expanding the toolkit available to synthetic chemists for creating complex chiral molecules.
Future Research Directions and Emerging Trends in 3 Phenylpropane 1,2 Diol Chemistry
Development of Novel and More Efficient Synthetic Routes to 3-Phenylpropane-1,2-diol Stereoisomers
The synthesis of specific stereoisomers of this compound remains a significant area of research. Traditional chemical methods, such as the epoxidation and subsequent cleavage of allylic precursors, are well-established but can lack stereoselectivity. To address this, research is moving towards more sophisticated catalytic systems.
One promising approach is the asymmetric hydrogenation of α,β-unsaturated ketones using chiral catalysts. For instance, Ru(II)-BINAP complexes have shown high efficiency in reducing α-oxo-propionic acid derivatives to (R)-3-phenylpropane-1,2-diol with excellent enantiomeric excess (98% ee). smolecule.com Another strategy involves the catalytic asymmetric hydrogenation of achiral β-keto esters, using atropisomeric diphosphine/ruthenium complexes, which allows for the stereocontrolled synthesis of 1,3-diols that can be precursors to the target molecule. sctunisie.org
Chemo-enzymatic synthesis is also gaining traction, where a chemical step is combined with a biological one. nih.gov For example, propenylbenzenes can be converted to their corresponding epoxides via lipase-catalyzed epoxidation, followed by hydrolysis to yield vicinal diols, including 1-phenylpropane-1,2-diol (B147034), as a mixture of diastereoisomers. nih.gov The development of these hybrid approaches offers a powerful toolkit for accessing all possible stereoisomers of this compound with high purity.
Advancements in Biocatalytic Systems for Enhanced Diol Production and Stereoselectivity
Biocatalysis represents a frontier in the green synthesis of this compound, offering high selectivity under mild conditions. researchgate.net Research is focused on discovering and engineering enzymes, as well as optimizing reaction systems, to improve yield, productivity, and stereochemical control. uni-duesseldorf.de
A significant advancement is the use of multi-enzyme cascades in whole-cell systems. Lyophilized recombinant Escherichia coli cells, expressing enzymes like carboligases and oxidoreductases, have been used to synthesize 1-phenylpropane-1,2-diol from simple aldehydes. smolecule.comacs.org By modularly combining different carboligases (e.g., benzaldehyde (B42025) lyase, benzoylformate decarboxylase) and stereocomplementary alcohol dehydrogenases (ADHs), all four stereoisomers of the diol can be produced. acs.orgresearchgate.net These systems can achieve remarkable product concentrations (up to 63.8 g L⁻¹) and space-time yields (up to 144 g L⁻¹ d⁻¹) with excellent stereoselectivity (≥95%). researchgate.netacs.org
A key challenge in reactions involving ADHs is the need for expensive nicotinamide (B372718) cofactors (e.g., NAD(P)H). uni-duesseldorf.de Innovative cofactor regeneration systems are being developed to improve economic feasibility. One such "smart" system uses 1,5-pentanediol, which acts as both a hydrogen donor for regeneration and a solvent, achieving high cofactor turnover numbers. smolecule.com Another approach integrates the cofactor regeneration into the cascade itself, for example by using an alcohol (like benzyl (B1604629) alcohol) whose oxidation simultaneously generates a substrate for the reaction. researchgate.net
Exploration of New Derivatization Strategies for Functional Material Development
This compound is not only a target molecule but also a versatile starting material for more complex functional molecules. Research is actively exploring new derivatization strategies to access a wider range of chemical structures.
One area of focus is the synthesis of nitrogen-containing compounds. For example, 3-phenylpropane-1,2-diols serve as key intermediates in multi-enzymatic cascades to produce all four stereoisomers of phenylpropanolamines, which are valuable pharmaceutical compounds. d-nb.infonih.govhims-biocat.eu This transformation can be achieved through a redox-neutral network combining an alcohol dehydrogenase (ADH) and an ω-transaminase (ωTA). nih.gov Another approach uses a "hydride-borrowing" cascade involving an ADH and an amine dehydrogenase (AmDH). nih.govhims-biocat.eu Furthermore, protected forms of 3-amino-1,2-diols are precursors for the synthesis of α-hydroxy-β-amino acids, which are critical components of important drugs. scispace.com
Another novel derivatization is the dehydrogenative condensation of 1,2-diols with N,N'-disubstituted ureas to form imidazolones. acs.org This reaction can be efficiently catalyzed by heterogeneous catalysts like palladium nanoaggregates on an alumina (B75360) support, demonstrating the potential to convert the diol into heterocyclic structures with potential biological activity. acs.org These derivatization pathways expand the utility of this compound as a chiral building block for diverse applications, including the development of new materials and therapeutics.
Advanced Spectroscopic and Computational Studies for Deeper Mechanistic Understanding
A deeper understanding of the structure, stereochemistry, and reaction mechanisms of this compound is being pursued through advanced analytical and computational techniques. Spectroscopic methods are indispensable for structural elucidation and purity confirmation. researchgate.net High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like COSY and HMBC, is routinely used to determine the chemical structure. nih.govresearchgate.net Mass spectrometry provides crucial information on molecular weight. nih.gov
For chiral molecules like this compound, assigning the absolute configuration is critical. This is often achieved by comparing experimental and calculated electronic circular dichroism (ECD) spectra. nih.gov This computational approach has been successfully used to assign the absolute configurations of complex analogues derived from the diol structure. nih.gov
Computational studies are also employed to investigate enzyme-substrate interactions, providing insights into the high selectivity observed in biocatalytic systems. smolecule.com For instance, structural studies of alcohol dehydrogenases reveal hydrophobic binding pockets that accommodate the phenyl group of the diol, positioning the hydroxyl groups for selective oxidation. smolecule.com Mechanistic studies, which can include kinetic analysis and the detection of intermediates, are crucial for optimizing reaction conditions and understanding catalytic pathways, such as the dehydrogenative condensation to form imidazolones. acs.org
Integration of Flow Chemistry and Continuous Processing for Scalable and Sustainable Synthesis
To translate laboratory-scale syntheses into industrially viable processes, researchers are increasingly turning to flow chemistry and continuous processing. These technologies offer significant advantages over traditional batch reactions, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. acs.org
The application of flow chemistry to the synthesis of this compound and its derivatives is an emerging trend. For example, dynamic kinetic resolution (DKR) has been implemented in a continuous flow system to overcome the 50% yield limitation of traditional kinetic resolution for the diol. smolecule.com This system, using a chiral phase-transfer catalyst and a supported base, achieved a high enantiomeric excess (81% ee) with a short residence time. smolecule.com
Flow reactors are also being used for various transformations involving diols, such as catalytic hydrogenation and multi-step syntheses of pharmaceutical intermediates. acs.org The ability to "telescope" multiple reaction steps without intermediate purification reduces waste and production time. acs.org The integration of heterogeneous catalysts or immobilized enzymes into flow systems further enhances sustainability by allowing for easy catalyst separation and reuse. unimi.it The development of scalable and efficient continuous processes for 3-chloro-1,2-propanediol, a related and important industrial chemical, showcases the potential of these technologies for producing diols in a greener and more cost-effective manner. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
